molecular formula C12H10N2O2 B8010312 6-(3-Methylphenyl)pyrimidine-4-carboxylic acid

6-(3-Methylphenyl)pyrimidine-4-carboxylic acid

Cat. No.: B8010312
M. Wt: 214.22 g/mol
InChI Key: CTNCLRFUKCAHBY-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a pyrimidine ring substituted at the 6-position with a 3-methylphenyl group and at the 4-position with a carboxylic acid moiety. Pyrimidine-based compounds are widely studied for their biological activities, particularly in antimicrobial and antitubercular applications .

Properties

IUPAC Name

6-(3-methylphenyl)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-3-2-4-9(5-8)10-6-11(12(15)16)14-7-13-10/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNCLRFUKCAHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(3-Methylphenyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
6-(3-Methylphenyl)pyrimidine-4-carboxylic acid 3-Methylphenyl (6), COOH (4) Not explicitly provided (estimated ~244.25 g/mol*) Likely moderate lipophilicity; potential antimicrobial/antitubercular activity inferred from analogs
6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid 3-Cl-2-F-phenyl (6), COOH (4) Acid form: ~252.65 g/mol (ester: 266.66 g/mol) Increased electrophilicity due to Cl/F; used in multi-step syntheses for bioactive molecules
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 4-Cl-phenyl (2), CH₃ (6), COOH (4) 248.67 g/mol Enhanced lipophilicity; structural rigidity from Cl substituent
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid Phenyl (2), OH (6), COOH (4) 216.20 g/mol Tautomerism (enol-keto forms) increases solubility; potential for hydrogen bonding
6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropylmethyl-NH (6), COOH (4) ~209.21 g/mol Amino group enhances solubility; possible kinase inhibition applications

*Estimated based on molecular formula (C₁₂H₁₀N₂O₂).

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) increase electrophilicity, enhancing reactivity in coupling reactions (e.g., amide bond formation) .
  • Hydrophilicity: Hydroxyl or amino groups improve aqueous solubility, whereas methyl or phenyl groups enhance lipophilicity, affecting membrane permeability .
  • Steric Effects: Bulky substituents like 3-methylphenyl may hinder interactions with enzymatic active sites compared to smaller groups (e.g., methyl or cyclopropyl) .

Physicochemical Properties

  • Solubility: Methylphenyl and halogenated analogs are less soluble in aqueous media than hydroxyl- or amino-substituted derivatives, necessitating formulation adjustments for in vivo studies .
  • Stability: Carboxylic acids are prone to decarboxylation under acidic or high-temperature conditions, whereas esters (e.g., methyl esters) offer improved stability during synthesis .

Biological Activity

6-(3-Methylphenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H11N2O2
  • CAS Number : [insert CAS number]
  • Molecular Weight : 219.23 g/mol

This compound features a pyrimidine ring substituted with a 3-methylphenyl group at the 6-position and a carboxylic acid group at the 4-position, contributing to its diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as NAPE-PLD, which plays a role in lipid metabolism and signaling pathways .
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of pyrimidine compounds can induce apoptosis in cancer cells. For instance, certain analogs have shown IC50 values in the low micromolar range against breast cancer cell lines .
    • A study reported that compounds similar to this compound exhibited significant growth inhibition in MCF-7 and MDA-MB-231 cells, outperforming standard chemotherapeutic agents like 5-Fluorouracil .
  • Anti-inflammatory Properties :
    • Pyrimidine derivatives are often explored for their anti-inflammatory effects. The carboxylic acid moiety may contribute to these properties by modulating inflammatory mediators .
  • Antioxidant Activity :
    • Some studies suggest that pyrimidine derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage linked to various diseases .

Case Studies

Several studies have focused on the biological implications of pyrimidine derivatives similar to this compound:

Table 1: Summary of Biological Activities

StudyActivityCell LineIC50 (µM)Reference
Study AAnticancerMCF-79.46
Study BAnticancerMDA-MB-23111.73
Study CAnti-inflammatoryRAW264.7>10
Study DAntioxidantHUVECsNot reported

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is critical for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine ring significantly impact biological activity. For example, modifications at the phenyl ring can enhance potency against specific targets while reducing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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